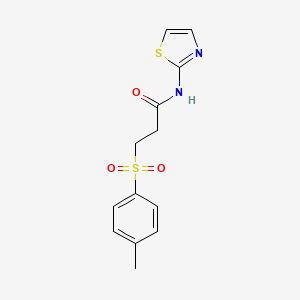
3-(4-methylphenyl)sulfonyl-N-(1,3-thiazol-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methylphenyl)sulfonyl-N-(1,3-thiazol-2-yl)propanamide, also known as MTSEA, is a chemical compound that has been widely used in scientific research. It is a member of the class of sulfonamide compounds and has a thiazole ring in its structure. MTSEA has been found to have a variety of biochemical and physiological effects, making it a useful tool for studying biological systems.
Aplicaciones Científicas De Investigación
Anticonvulsant Activity
A study on heterocyclic compounds containing a sulfonamide thiazole moiety synthesized several derivatives, with some exhibiting significant anticonvulsant effects, particularly against picrotoxin-induced convulsion (Farag et al., 2012).
Biocatalysis in Drug Metabolism
Research demonstrated the application of microbial-based biocatalytic systems to produce mammalian metabolites of a biaryl-bis-sulfonamide compound, offering a method to support structural characterization of drug metabolites through microbial conversion (Zmijewski et al., 2006).
Anti-inflammatory and Anticancer Activities
Celecoxib derivatives incorporating a sulfonamide moiety were synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, showing that some compounds displayed significant biological activities, including inhibition of HCV NS5B RdRp activity (Küçükgüzel et al., 2013).
Antimicrobial Agents
A study focused on synthesizing new heterocyclic compounds incorporating sulfamoyl moieties, aiming to develop antimicrobial agents. Several synthesized compounds were evaluated for their antibacterial and antifungal activities, showing promising results (Darwish et al., 2014).
Propiedades
IUPAC Name |
3-(4-methylphenyl)sulfonyl-N-(1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S2/c1-10-2-4-11(5-3-10)20(17,18)9-6-12(16)15-13-14-7-8-19-13/h2-5,7-8H,6,9H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPRBUWOPLMUJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methylphenyl)sulfonyl-N-(1,3-thiazol-2-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

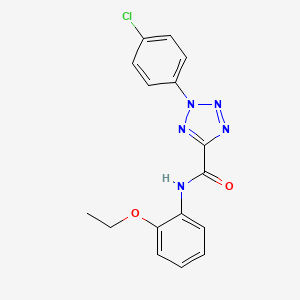
![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide](/img/structure/B2715557.png)
![2-chloro-7-(2-methoxyphenyl)-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2715562.png)
![1-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2715563.png)
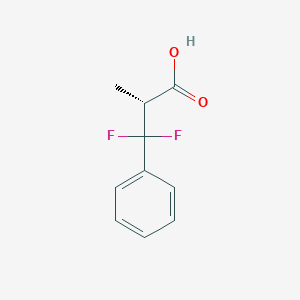
![3-isopropyl-8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2715566.png)
![(E)-3-(2-Chloropyridin-4-yl)-N-[2-(hydroxymethyl)-3-(1-methylpyrazol-4-yl)propyl]prop-2-enamide](/img/structure/B2715567.png)
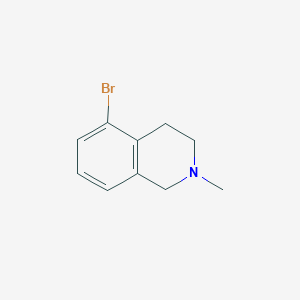
![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2715569.png)
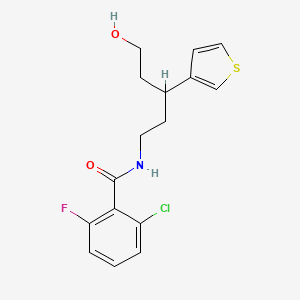
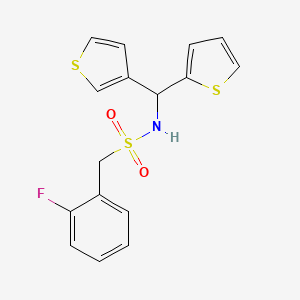
![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2715572.png)
![7-[(4-Methylpiperazinyl)-2-thienylmethyl]quinolin-8-ol](/img/structure/B2715574.png)
![2-(4-ethylphenoxy)-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl]acetamide](/img/structure/B2715575.png)